molecular formula C17H11FN4O2S2 B12201583 4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide

4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12201583
M. Wt: 386.4 g/mol
InChI Key: PJMDNOQPHFPURZ-UHFFFAOYSA-N
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Description

4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a methyl group and a 1,3,4-oxadiazole moiety bearing a thiophene substituent.

Properties

Molecular Formula

C17H11FN4O2S2

Molecular Weight

386.4 g/mol

IUPAC Name

4-fluoro-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H11FN4O2S2/c1-9-13(16-20-14(22-24-16)12-3-2-8-25-12)26-17(19-9)21-15(23)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23)

InChI Key

PJMDNOQPHFPURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.

    Coupling of the oxadiazole and thiazole rings: This step involves the reaction of the oxadiazole derivative with the thiazole derivative under appropriate conditions.

    Introduction of the fluorine atom: This can be done using a fluorinating agent such as diethylaminosulfur trifluoride.

    Formation of the benzamide: This involves the reaction of the fluorinated intermediate with a suitable benzoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Benzamide Derivatives ()

Compounds 6 , 8a–c from Molecules (2011) share a benzamide-thiadiazole/thiazole backbone. Key differences include:

  • Substituents : Compound 6 has an isoxazole group, while 8a incorporates a pyridinyl-acetyl substituent. The target compound replaces these with a thiophene-oxadiazole unit, which may improve π-π stacking in biological targets.
  • Synthesis : The target compound likely requires multi-step cyclization (e.g., oxadiazole formation via nitrile oxide cycloaddition), whereas analogs in use hydroxylamine or active methylene condensations .
Triazole-Thione Derivatives ()

Compounds 7–9 in IJMS (2014) exhibit tautomerism between thiol and thione forms. Unlike the target compound’s rigid oxadiazole-thiazole system, these triazoles show dynamic equilibria, affecting solubility and reactivity. The absence of a C=O band in their IR spectra (vs. 1600–1700 cm⁻¹ in the target’s benzamide) highlights structural divergence .

Thiazole-Benzamide Anticancer Agents ()

Compounds 7b and 11 (IC₅₀ = 1.61–1.98 µg/mL against HepG-2) feature thiazole-hydrazide scaffolds.

Nitazoxanide Derivative ()

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide shares a benzamide-thiazole core with the target compound. Its intermolecular N–H···N hydrogen bonding (forming dimers) contrasts with the target’s oxadiazole-thiophene system, which may favor C–H···O/F interactions instead .

Physicochemical Properties

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Substituents Reference
Target Compound Not reported ~1600–1700 (estimated) Thiophene-oxadiazole
6 (Molecules 2011) 160 1606 Isoxazole
8a (Molecules 2011) 290 1605, 1679 Pyridinyl-acetyl
7b (Anticancer study) Not reported Not reported Hydrazide-thiazole
Nitazoxanide analog Not reported 1663–1682 2,4-Difluorobenzamide

Key Observations :

  • Higher melting points in 8a (290°C) correlate with extended conjugation (pyridinyl-acetyl vs. thiophene-oxadiazole in the target).
  • IR C=O stretches (~1600–1700 cm⁻¹) are consistent across benzamide derivatives, confirming structural homology .

Stability and Reactivity

  • Tautomerism : Unlike triazole-thiones (), the target’s oxadiazole-thiazole system is less prone to tautomerism, favoring stability in physiological conditions.

Biological Activity

4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide (CAS Number: 1144434-75-2) is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates various functional groups, including a fluorine atom and heterocyclic moieties such as thiazole and oxadiazole, which contribute to its biological activity. The following sections provide a detailed overview of its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H11_{11}F N4_{4}O2_{2}S2_{2}, with a molecular weight of 386.4 g/mol. The compound's structure features multiple functional groups that enhance its interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to 4-fluoro-N-benzamide demonstrate significant activity against various microorganisms. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans using disk diffusion methods .

Anticancer Potential

The thiazole and oxadiazole rings are known for their potential anticancer activities. Compounds structurally related to 4-fluoro-N-benzamide have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may inhibit key cellular pathways involved in cancer progression by targeting specific proteins or enzymes associated with tumor growth .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes such as thioredoxin reductase (TrxR), which is crucial in cancer cell metabolism .
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Effects :
    • A series of thiazole derivatives were synthesized and tested for antimicrobial activity against E. coli , S. aureus , and C. albicans .
    • Results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antimicrobial properties .
  • Anticancer Activity Assessment :
    • A study evaluated the cytotoxic effects of thiazole-containing compounds on human tumor cell lines (e.g., KB, HepG2).
    • The results demonstrated that specific analogs had potent cytotoxic effects, outperforming conventional chemotherapeutics in some cases .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
2-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide1092337-96-6Similar structure but different fluorine position
N-(thiazolyl)benzamide derivativesNot specifiedGeneral class with varying biological activities

The uniqueness of 4-fluoro-N-benzamide lies in its specific combination of heterocycles and functional groups that may confer distinct biological properties compared to its analogs.

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